Bicyclo[2.1.1]hexane-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C7H10O/c8-4-7-3-5-1-6(7)2-5/h4-7H,1-3H2 |
InChI Key |
PHWPVWYYCRDHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C2)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 2.1.1 Hexane 2 Carbaldehyde and Its Core Scaffold
Strategic Approaches to Bicyclo[2.1.1]hexane Ring System Construction
The construction of the strained bicyclo[2.1.1]hexane core requires specialized synthetic strategies. Key approaches include photochemical cycloadditions, strain-release driven annulations, rearrangement-based pathways, and transition metal-catalyzed reactions.
Photochemical Cycloaddition Reactions (e.g., Intramolecular [2+2] Photocycloadditions)
Intramolecular [2+2] photocycloaddition of 1,5-dienes is a primary and widely utilized method for synthesizing the bicyclo[2.1.1]hexane skeleton. rsc.orgnih.gov This approach involves the light-induced cyclization of a diene precursor to form the characteristic bridged ring system.
Recent advancements have focused on visible-light-driven processes, which offer milder reaction conditions compared to traditional methods that often require high-energy UV light. chemistryviews.orgorganic-chemistry.org For instance, a visible-light-driven, intramolecular crossed [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes has been developed using an iridium-based photocatalyst. chemistryviews.org This method provides access to 1,4-disubstituted bicyclo[2.1.1]hexanes in good to excellent yields and tolerates a wide range of functional groups. chemistryviews.orgorganic-chemistry.org
Furthermore, enantioselective catalytic strategies are emerging to produce enantioenriched bicyclo[2.1.1]hexanes. One such strategy employs a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition of α,β-unsaturated acyl pyrazoles. chemrxiv.org This method yields versatile 1,5-disubstituted bicyclo[2.1.1]hexanes with high enantioselectivity. chemrxiv.org
The "rule of five" often governs the regioselectivity of these intramolecular photocycloadditions, favoring the "crossed" cycloadduct to form the bicyclo[2.1.1]hexane system. nih.gov However, the substitution pattern on the alkene can sometimes reverse this selectivity. nih.gov A modular approach starting from phenylacetaldehyde (B1677652) derivatives has been developed to synthesize 1,2-disubstituted bicyclo[2.1.1]hexanes, demonstrating the versatility of this photochemical strategy. rsc.org
Strain-Release Driven Annulations from Bicyclo[1.1.0]butanes (BCBs)
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as valuable precursors for the synthesis of bicyclo[2.1.1]hexanes. The high ring strain of BCBs facilitates their participation in annulation reactions, providing a thermodynamic driving force for the formation of the less strained bicyclo[2.1.1]hexane system. rsc.orgnih.gov
These strain-release driven annulations can be initiated by various means, including thermal activation or catalysis. For example, the [2π+2σ] cycloaddition of BCBs with alkenes is a known method, though early examples were limited. nih.gov More recent developments have utilized visible light-mediated triplet energy transfer to facilitate the diastereoselective [2π+2σ] photocycloaddition of BCBs with heterocyclic olefins like coumarins, flavones, and indoles. researchgate.net
Lewis acids can also catalyze the annulation of BCBs. For instance, Sc(OTf)₃ catalyzes the (3+2) annulation of BCBs with ynamides to produce 2-amino-bicyclo[2.1.1]hexenes. rsc.orgnih.gov This reaction proceeds under mild conditions and provides access to functionalized bicyclohexene derivatives. rsc.orgnih.gov Similarly, a silver-catalyzed dearomative [2π+2σ] cycloaddition of indoles with BCBs has been reported to form indoline-fused bicyclo[2.1.1]hexanes. researchgate.net
Rearrangement-Based Synthetic Pathways (e.g., Ring Contraction, Pinacol (B44631) Rearrangements)
Rearrangement reactions provide an alternative and powerful strategy for the synthesis of the bicyclo[2.1.1]hexane core. nih.gov A notable example is the use of a sequential SmI₂-mediated transannular pinacol coupling followed by an acid-catalyzed pinacol rearrangement. acs.orgresearchgate.net This two-step process converts cyclobutanedione derivatives into a diverse range of 1-substituted bicyclo[2.1.1]hexan-5-ones. acs.orgresearchgate.net
The key steps in this methodology involve the formation of a bicyclic vicinal diol through the pinacol coupling, which then undergoes a pinacol rearrangement catalyzed by an acid like p-toluenesulfonic acid (p-TsOH) to yield the desired bicyclo[2.1.1]hexanone. acs.org This strategy has been successfully applied to synthesize sp³-rich analogs of bioactive molecules. nih.govacs.orgresearchgate.net
Another rearrangement-based approach involves a Simmons-Smith cyclopropanation followed by an acid-catalyzed pinacol rearrangement to transform α-hydroxy silyl (B83357) enol ethers into 1-substituted bicyclo[2.1.1]hexan-5-ones. researchgate.netcolab.ws These resulting bicyclic ketones can then be further modified to generate various 1,5-disubstituted bicyclo[2.1.1]hexanes. researchgate.net
Transition Metal-Catalyzed Coupling and Cycloaddition Reactions (e.g., C-H Functionalization, Cu(I)/Au(I) Catalysis)
Transition metal catalysis offers a versatile and efficient means to construct the bicyclo[2.1.1]hexane framework. A variety of metals, including copper and gold, have been employed to catalyze cycloaddition reactions.
A notable example is the chemodivergent reaction of bicyclo[1.1.0]butane amides with azadienes, where the choice of catalyst dictates the product. nih.govresearchgate.net Cu(I) catalysis promotes a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while Au(I) catalysis leads to the formation of cyclobutenes through an addition-elimination pathway. nih.govresearchgate.net This catalyst-controlled selectivity allows for the divergent synthesis of two distinct and valuable classes of compounds from the same starting materials. nih.govresearchgate.net
Lewis acid catalysis, often involving transition metals, also plays a crucial role. For example, Sc(OTf)₃ has been used to catalyze the formal (3+2) cycloaddition of pyrazole-substituted BCBs with quinones to produce highly substituted bicyclo[2.1.1]hexanes. researchgate.net Additionally, a Au(I)/Sc(III) relay catalysis has been developed for the cascade reaction of alkynyl alcohols with BCBs to synthesize oxa-spiro-bicyclo[2.1.1]hexanes. acs.org
Dedicated Synthetic Routes to Bicyclo[2.1.1]hexane-2-carbaldehyde
This compound is a valuable intermediate that can be accessed through the conversion of other bicyclo[2.1.1]hexane precursors.
Conversion Strategies from Bicyclo[2.1.1]hexane Precursors (e.g., alcohols, nitriles)
A common strategy to obtain this compound involves the functional group transformation of readily available bicyclo[2.1.1]hexane derivatives. For instance, a 1-phenylbicyclo[2.1.1]hexan-2-ol, synthesized via a multi-step sequence involving a [2+2] photocycloaddition, can serve as a precursor. rsc.org This alcohol can be homologated to the corresponding aldehyde. rsc.org
Another approach involves the conversion of a nitrile group. For example, a bicyclo[2.1.1]hexane-2-carbonitrile can be synthesized and subsequently converted to the aldehyde. rsc.org The aldehyde itself can be further oxidized under Pinnick's conditions to the corresponding carboxylic acid, which opens up avenues for further diversification through amide couplings, esterifications, or decarboxylative couplings. rsc.orgresearchgate.net
Table 1: Summary of Synthetic Methodologies for the Bicyclo[2.1.1]hexane Core
| Methodology | Key Reaction Type | Precursors | Products | Catalyst/Reagent |
|---|---|---|---|---|
| Photochemical Cycloaddition | Intramolecular [2+2] Photocycloaddition | 1,5-Dienes | Bicyclo[2.1.1]hexanes | Visible light, Iridium photocatalyst |
| Strain-Release Annulation | [2π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Alkenes | Bicyclo[2.1.1]hexanes | Visible light, Energy transfer |
| Rearrangement Pathway | Pinacol Rearrangement | Cyclobutanediones | Bicyclo[2.1.1]hexanones | SmI₂, p-TsOH |
| Transition Metal Catalysis | Formal Cycloaddition | Bicyclo[1.1.0]butanes, Azadienes | Bicyclo[2.1.1]hexanes | Cu(I) salts |
Functional Group Interconversion at the C2 Position of the Bicyclo[2.1.1]hexane Scaffold
The C2 position of the bicyclo[2.1.1]hexane scaffold is a key site for introducing chemical diversity. A variety of functional group interconversions can be performed at this position, enabling the synthesis of a wide range of derivatives.
Starting from a ketone at the C2 position, which can be accessed through methods like intramolecular [2+2] cycloaddition, various transformations are possible. rsc.org For instance, the ketone can be converted to the corresponding aldehyde, such as 1-phenylthis compound, which can then be oxidized to the carboxylic acid using Pinnick's conditions (sodium chlorite (B76162) and a phosphate (B84403) buffer). rsc.orgresearchgate.net This carboxylic acid provides a handle for further modifications, including the formation of amides and esters, or for decarboxylative coupling reactions. rsc.org
Nucleophilic additions to the C2-ketone are also a viable strategy. For example, reaction with trimethylsilyl (B98337) cyanide (TMSCN) followed by cleavage of the TMS group affords the corresponding cyanohydrin. rsc.org Similarly, Grignard reagents like methylmagnesium bromide can be used to introduce alkyl groups at the C2 position. rsc.org
Furthermore, the ketone functionality can serve as a precursor for ring-expansion reactions. A Baeyer-Villiger rearrangement with a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA) can yield a lactone, while a Schmidt reaction with an azide (B81097), for instance benzyl (B1604629) azide, can lead to the formation of a lactam. rsc.org These transformations provide access to heterocyclic systems incorporating the bicyclo[2.1.1]hexane core.
Recent developments have also demonstrated the conversion of 2-azabicyclo[2.1.1]hexanes into multisubstituted bicyclo[1.1.1]pentanes (BCPs) through a skeletal editing strategy involving N-atom deletion. acs.org This process, promoted by O-diphenylphosphinylhydroxylamine, allows for the transformation of aza-BCHs into valuable BCPs, which also serve as important building blocks in medicinal chemistry. acs.org The resulting BCP carboxylates can be further functionalized, for example, through conversion to isocyanates via a Curtius rearrangement, opening avenues for the synthesis of amines, ureas, and carbamates. acs.org
A summary of key functional group interconversions at the C2 position is presented in the table below.
| Starting Material | Reagent(s) | Product | Reference(s) |
| 1-phenylthis compound | NaClO2, NaH2PO4, H2O2 | 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid | researchgate.net |
| 1-phenylbicyclo[2.1.1]hexan-2-one | TMSCN, ZnI2; then HCl | 2-cyano-1-phenylbicyclo[2.1.1]hexan-2-ol | rsc.org |
| 1-phenylbicyclo[2.1.1]hexan-2-one | MeMgBr, THF | 2-methyl-1-phenylbicyclo[2.1.1]hexan-2-ol | rsc.org |
| 1-phenylbicyclo[2.1.1]hexan-2-one | mCPBA, CH2Cl2 | 1-phenyl-2-oxabicyclo[2.2.1]heptan-3-one | rsc.org |
| 1-phenylbicyclo[2.1.1]hexan-2-one | Benzyl azide | 3-benzyl-1-phenyl-3-azabicyclo[2.2.1]heptan-2-one | rsc.org |
Enantioselective Synthesis of Chiral this compound Derivatives
The development of enantioselective methods for the synthesis of chiral bicyclo[2.1.1]hexane derivatives is of paramount importance, as the stereochemistry of these scaffolds can significantly impact their biological activity. chemrxiv.orgresearchgate.net
Asymmetric catalysis has emerged as a powerful tool for the enantioselective construction of the bicyclo[2.1.1]hexane core. One notable strategy involves the use of a chiral Lewis acid catalyst in an intramolecular crossed [2+2] photocycloaddition. chemrxiv.orgthieme-connect.com For example, a rhodium-based Lewis acid has been successfully employed to catalyze the photocycloaddition of α,β-unsaturated acyl pyrazoles, affording enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes with high yields and enantioselectivities. chemrxiv.orgthieme-connect.com The acyl pyrazole (B372694) moiety plays a crucial role by forming a bidentate complex with the chiral Lewis acid, which directs the stereochemical outcome of the reaction. thieme-connect.com
Copper(I) catalysis has also been utilized in the chemodivergent synthesis of polyfunctionalized bicyclo[2.1.1]hexanes. nih.govresearchgate.net In these reactions, a Cu(I) catalyst promotes a formal cycloaddition of bicyclo[1.1.0]butane amides with azadienes to furnish bicyclo[2.1.1]hexanes. nih.govresearchgate.net The use of chiral ligands in conjunction with the copper catalyst can induce enantioselectivity. For instance, in the enantioselective synthesis of 2-aza-bicyclo[2.1.1]hexanes, Cu(OTf)2 combined with 8-quinolinyl-oxazoline ligands has proven effective in activating the bicyclobutane system and achieving high levels of enantioselectivity in the cycloaddition with imines. thieme-connect.dethieme-connect.de
Furthermore, organocatalytic approaches have been developed for the asymmetric synthesis of azabicyclo[2.1.1]hexanes. A confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, yielding chiral aza-BCHs with excellent enantioselectivity. acs.org
| Catalytic System | Reaction Type | Substrates | Product Type | Key Features | Reference(s) |
| Rhodium-based Lewis Acid | Intramolecular [2+2] Photocycloaddition | α,β-Unsaturated Acyl Pyrazoles | 1,5-Disubstituted Bicyclo[2.1.1]hexanes | High yield and enantioselectivity | chemrxiv.orgthieme-connect.com |
| Cu(I) / Chiral Ligand | Formal [3+2] Cycloaddition | Bicyclo[1.1.0]butane amides and azadienes | Polyfunctionalized Bicyclo[2.1.1]hexanes | Chemodivergent synthesis | nih.govresearchgate.net |
| Cu(OTf)2 / 8-Quinolinyl-oxazoline Ligand | [2π+2σ] Cycloaddition | Bicyclobutanes and Imines | 2-Aza-bicyclo[2.1.1]hexanes | High enantioselectivity | thieme-connect.dethieme-connect.de |
| Confined IDPi Brønsted Acid | Formal Cycloaddition | Bicyclo[1.1.0]butanes and N-aryl imines | Azabicyclo[2.1.1]hexanes | High enantioselectivity | acs.org |
Chiral auxiliaries provide a reliable method for controlling stereochemistry in the synthesis of bicyclo[2.1.1]hexane derivatives. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed.
One example involves the use of a chiral oxazolidinone auxiliary. nih.gov By incorporating (R)-4-benzyloxazolidin-2-one into a bicyclo[1.1.0]butane (BCB) substrate, a chiral substrate is produced. nih.gov The subsequent Cu(I)-catalyzed reaction of this chiral BCB with an azadiene proceeds with diastereoselectivity, influenced by the chiral auxiliary. nih.gov
Another approach utilizes chiral acetals as auxiliaries. sfu.ca These can be attached to a precursor, and subsequent reactions, such as Diels-Alder reactions, can proceed with a high degree of stereochemical induction. sfu.ca While not directly applied to this compound in the provided sources, this methodology represents a potential strategy for its enantioselective synthesis.
Green Chemistry Principles and Scalability in this compound Synthesis
The application of green chemistry principles and the development of scalable synthetic routes are crucial for the practical application of this compound and its derivatives in areas like drug discovery.
Recent research has focused on developing robust and scalable methods that avoid hazardous reagents and challenging reaction conditions. For instance, a novel synthetic route to 1,2-disubstituted bicyclo[2.1.1]hexane systems has been developed that is scalable to over 10 grams and proceeds under mild conditions, avoiding the use of toxic reagents like stannanes. chemrxiv.org This approach often utilizes photochemistry, specifically [2+2] cycloadditions, which can be performed using more accessible light sources than traditional mercury lamps, making the process more amenable to large-scale synthesis. rsc.orgchemrxiv.org
The scalability of catalyst-controlled divergent synthesis has also been demonstrated. Both Cu(I)- and Au(I)-catalyzed transformations of bicyclo[1.1.0]butane amides have been performed on a 2.0 mmol scale, yielding gram quantities of the desired bicyclo[2.1.1]hexane and cyclobutene (B1205218) products with high efficiency and chemoselectivity. nih.govresearchgate.net
Furthermore, efforts have been made to develop modular synthetic methods that allow for the easy diversification of the bicyclo[2.1.1]hexane core. chemrxiv.orgnih.gov For example, a practical approach to 1,2-disubstituted bicyclo[2.1.1]hexanes has been established where one substituent can be a (hetero)aromatic group and the other a carboxylic acid, which serves as a versatile handle for subsequent modifications. nih.gov
The development of efficient routes for the synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes that can be prepared on a multigram scale has also been reported. nih.gov These methods often involve a [2+2] cycloaddition or C-H functionalization and provide access to products with two functional group handles for rapid incorporation into drug molecules. nih.gov
Advanced Spectroscopic and Structural Elucidation of Bicyclo 2.1.1 Hexane 2 Carbaldehyde
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopies for Definitive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of bicyclo[2.1.1]hexane-2-carbaldehyde. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemical relationships of the atoms within the molecule.
In the ¹H NMR spectrum of a derivative, 1-phenylthis compound, the aldehyde proton is a highly characteristic and downfield signal, appearing as a doublet around δ 9.64 ppm with a small coupling constant (J = 2.8 Hz). rsc.org The protons on the bicyclic core resonate in the upfield region, typically between δ 1.7 and 3.1 ppm. rsc.org The complex splitting patterns and coupling constants observed for these protons are crucial for confirming the rigid bicyclic structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning these complex signals by establishing proton-proton and proton-carbon correlations, respectively. doi.org
The ¹³C NMR spectrum provides further structural confirmation. For instance, in related 1-substituted bicyclo[2.1.1]hexan-2-ones, the carbonyl carbon appears significantly downfield (around δ 211 ppm), while the carbons of the bicyclic cage are found in the range of δ 30-70 ppm. researchgate.net Structural assignments are supported by advanced experiments like gCOSY, gHSQC, gROESY, and gHMBC, which help delineate through-bond and through-space correlations. doi.org
Table 1: Representative ¹H NMR Data for 1-phenylthis compound rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.64 | d | 2.8 |
| H-2 | 3.06 | dddd | 8.6, 4.2, 2.7, 1.7 |
| Bridgehead H | 2.58 | tt | 2.8, 1.4 |
| Bicyclic Protons | 1.73 - 2.19 | m | - |
Infrared and High-Resolution Mass Spectrometric Techniques for Molecular Characterization
Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for identifying key functional groups and confirming the elemental composition of this compound.
IR spectroscopy is particularly useful for detecting the aldehyde functional group. The C=O stretch of the aldehyde typically produces a strong, characteristic absorption band in the region of 1720-1740 cm⁻¹. This is distinct from the carbonyl stretch of a related carboxylic acid derivative, which appears around 1700 cm⁻¹. Additional absorptions corresponding to C-H stretches of the alkane framework are observed around 2850-3000 cm⁻¹. rsc.org
HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecular ion peak can be observed. For the related 1-phenylthis compound, the protonated molecule [M+H]⁺ was detected with high accuracy, confirming its formula of C₁₃H₁₄O. rsc.org
Table 2: Key Spectroscopic Data for this compound and a Phenyl Derivative
| Technique | Feature | Typical Value/Observation | Reference |
| IR Spectroscopy | Aldehyde C=O Stretch | ~1720-1740 cm⁻¹ | rsc.org |
| Mass Spectrometry | Molecular Formula (this compound) | C₇H₁₀O | |
| HRMS (APCI) | [M+H]⁺ for 1-phenylthis compound | Theoretical m/z: 187.25, Experimental m/z: 187.7 | rsc.org |
X-ray Crystallographic Analysis of Bicyclo[2.1.1]hexane Derivatives for Solid-State Structure Determination
While obtaining a single crystal of the aldehyde itself can be challenging, X-ray crystallography of stable, solid derivatives provides incontrovertible proof of the bicyclo[2.1.1]hexane framework's three-dimensional structure. nih.gov Crystalline derivatives, such as the corresponding carboxylic acid or amide, have been analyzed to determine precise bond lengths, bond angles, and torsional angles in the solid state. nih.govchemrxiv.orgresearchgate.net
These analyses confirm the highly strained and rigid nature of the bicyclic system. Crystallographic data from various derivatives reveal key geometric parameters that are consistent across different substitution patterns. nih.gov For example, the analysis of a bicyclo[2.1.1]hexane carboxylic acid derivative definitively confirmed its structure and provided the basis for comparing its geometric properties to those of ortho-substituted benzene (B151609) rings, for which it can serve as a bioisostere. researchgate.net This technique is crucial for validating the unique spatial arrangement of substituents attached to the bicyclic core, an important feature for applications in medicinal chemistry. nih.govrsc.org
Table 3: Selected X-ray Crystallographic Data for a Bicyclo[2.1.1]hexane Derivative researchgate.net
| Parameter | Description | Value |
| Compound | 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid | Crystalline Solid |
| Crystal System | (Data not specified) | - |
| Space Group | (Data not specified) | - |
| Key Finding | Confirmation of the bicyclic core structure and substituent orientation. | - |
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
When this compound or its derivatives are chiral, chiroptical methods are vital for determining the absolute configuration of the enantiomers. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum for each enantiomer.
The stereochemical assignment is achieved by comparing the experimentally measured ECD spectrum with theoretical spectra generated using computational methods, such as Density Functional Theory (DFT). This approach has been successfully applied to determine the absolute configurations of other rigid bicyclic systems, such as bicyclo[3.1.0]hexane derivatives. nih.gov For a given chiral bicyclo[2.1.1]hexane derivative, researchers would first perform a conformational search to identify the most stable conformers. Then, the ECD spectra for both (R) and (S) enantiomers are calculated. The absolute configuration of the synthesized sample is assigned by matching its experimental spectrum to one of the calculated spectra. nih.gov The combination of experimental ECD with DFT calculations provides a high degree of confidence in assigning the absolute stereochemistry of these constrained chiral molecules. nih.gov
Computational and Theoretical Investigations of Bicyclo 2.1.1 Hexane 2 Carbaldehyde
Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure
Quantum mechanical calculations are crucial for understanding the molecular geometry and electronic structure of bicyclo[2.1.1]hexane-2-carbaldehyde. The bicyclo[2.1.1]hexane framework is characterized by significant ring strain, which profoundly influences its geometry. This strain arises from the fusion of two cyclopropane (B1198618) rings to a cyclobutane (B1203170) ring, resulting in distorted bond angles and eclipsed conformations.
Computational programs like Gaussian or ORCA are employed to calculate key geometric parameters. For the parent bicyclo[2.1.1]hexane system, the bridgehead C-C bond length is approximately 1.54 Å, and the bond angle at the bridgehead is around 85°, a significant deviation from the ideal tetrahedral angle. The introduction of a carbaldehyde group at the 2-position further influences the electronic distribution and geometry of the molecule.
The electronic structure is also significantly affected by the strained bicyclic system. The highest occupied molecular orbital (HOMO) of bicyclobutanes, the structural precursors to bicyclo[2.1.1]hexanes, exhibits π-type character in the central C-C bond, which dictates their reactivity. nih.gov This feature is retained in the bicyclo[2.1.1]hexane system and influences the electronic properties of the carbaldehyde derivative.
| Parameter | Value |
|---|---|
| Bridgehead C-C bond length | ~1.54 Å |
| Bridgehead bond angle | ~85° |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reaction mechanisms and transition states involving bicyclo[2.1.1]hexane derivatives. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can effectively model the energetics of reaction pathways. core.ac.ukwhiterose.ac.uk
For instance, DFT studies have been instrumental in understanding the formation of the bicyclo[2.1.1]hexane scaffold itself. In the photochemical cycloaddition of allylated cyclopropanes, DFT modeling helps predict feasible reaction pathways by analyzing the geometries of transition states. Similarly, in the Cu(I)- and Au(I)-catalyzed chemodivergent synthesis of bicyclo[2.1.1]hexanes, DFT calculations revealed that the catalyst controls the reaction outcome by stabilizing different key intermediates and transition states. nih.gov Copper(I) favors a two-coordinate geometry in the transition state, leading to the bicyclo[2.1.1]hexane product, while gold(I) forms a four-coordinate complex that facilitates an alternative reaction pathway. nih.gov
DFT is also used to investigate the stereoselectivity of reactions involving this bicyclic system. For example, in the hydride reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, computational studies demonstrated good predictability of the p-facial selectivity at the semi-empirical level. core.ac.uk Furthermore, DFT calculations have been employed to rationalize the stereochemical outcome of enantioselective photocatalytic syntheses of bicyclo[2.1.1]hexanes, by modeling the Lewis acid-substrate complexes and identifying the most likely transition states. chemrxiv.org
| Method | Application | Reference |
|---|---|---|
| B3LYP/6-31G* | Optimizing geometries, calculating strain energy, modeling reaction mechanisms. | core.ac.ukwhiterose.ac.uk |
| M06-2X/6-311G(d,p) | Studying strain-promoted cycloadditions and calculating activation barriers. | researchgate.net |
Conformational Analysis and Strain Energy Assessment of the Bicyclo[2.1.1]hexane Framework
The bicyclo[2.1.1]hexane framework possesses a rigid and highly strained structure. Computational methods are essential for performing conformational analysis and quantifying the strain energy. The parent bicyclo[2.1.1]hexane system is estimated to have a total strain energy of approximately 30–40 kcal/mol. This high strain energy is a driving force for many of the reactions that bicyclobutanes, the precursors to this system, undergo. nih.gov
The compact geometry of the bicyclo[2.1.1]hexane core, with its fused cyclopropane rings, leads to significant angle and torsional strain. The bridgehead carbons are forced into a "butterfly" conformation, and adjacent carbons are in eclipsed arrangements. nih.gov The introduction of substituents, such as the carbaldehyde group, can further modulate this strain.
Molecular dynamics (MD) simulations can be used to assess the conformational flexibility and stability of the bicyclo[2.1.1]hexane framework in different environments, such as in solution. These simulations provide insights into how the molecule might behave under various conditions.
| Compound | Approximate Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[2.1.1]hexane | 30-40 | |
| Bicyclobutane | 66 | nih.gov |
Computational Modeling of Stereochemical Inductions and Regioselectivity in this compound Chemistry
Computational modeling plays a critical role in predicting and rationalizing the stereochemical and regioselective outcomes of reactions involving this compound. The rigid and defined three-dimensional structure of the bicyclic core allows for precise control over the spatial orientation of reacting groups. chemrxiv.org
DFT calculations are particularly useful in this regard. For example, in the enantioselective synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes, DFT was used to investigate the Lewis acid-substrate complex and determine how the tethered olefin approaches the double bond of an α,β-unsaturated acyl pyrazole (B372694). chemrxiv.org This analysis allowed researchers to rationalize the observed diastereoselectivity and enantioselectivity. The calculations showed that specific triplet species are formed regardless of the initial double bond stereochemistry, leading to a stereoconvergent outcome. chemrxiv.org
Similarly, in the study of nucleophilic additions to 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, computational models at different levels of theory were tested for their ability to predict the observed π-facial selectivity. core.ac.uk These models help to understand the long-range electronic effects of remote substituents on the stereochemical course of the reaction.
| Reaction Type | Computational Approach | Outcome Predicted/Rationalized | Reference |
|---|---|---|---|
| Enantioselective Photocatalytic Cycloaddition | DFT modeling of Lewis acid-substrate complexes | Stereoconvergency, diastereoselectivity, enantioselectivity | chemrxiv.org |
| Nucleophilic Addition to Ketones | Semi-empirical and DFT calculations | π-facial selectivity | core.ac.uk |
Reactivity and Derivatization of Bicyclo 2.1.1 Hexane 2 Carbaldehyde
Transformational Chemistry of the Aldehyde Functional Group at C2
The aldehyde at the C2 position of the bicyclo[2.1.1]hexane system is a versatile handle for a variety of chemical modifications, enabling the synthesis of diverse derivatives.
The aldehyde group can be readily oxidized to the corresponding carboxylic acid. For instance, 1-phenylbicyclo[2.1.1]hexane-2-carbaldehyde can be quantitatively converted to 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid using Pinnick's conditions (sodium chlorite (B76162) and a phosphate (B84403) buffer). rsc.orgrsc.org This carboxylic acid is a valuable intermediate for further derivatization, such as the formation of amides and esters, or for use in decarboxylative coupling reactions. rsc.org Hydrolysis of related bicyclic compounds with potassium carbonate has also been shown to yield the corresponding carboxylic acid. nih.gov Subsequent esterification can be achieved through standard methods. For example, treatment of the carboxylic acid with an alcohol under acidic conditions or using other esterification agents will yield the desired ester. nih.gov
Table 1: Oxidation of this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-phenylthis compound | NaClO₂, NaH₂PO₄, H₂O₂, CH₃CN/H₂O | 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid | Quantitative | rsc.orgrsc.org |
The reduction of the aldehyde functionality to a primary alcohol is a straightforward and high-yielding transformation. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is an effective reagent for this purpose, furnishing the corresponding bicyclo[2.1.1]hexan-2-ylmethanol. For example, 1-phenylbicyclo[2.1.1]hexan-2-one, a related ketone, is reduced to 1-phenylbicyclo[2.1.1]hexan-2-ol in quantitative yield. rsc.org Similarly, various 5-exo-substituted bicyclo[2.1.1]hexan-2-ones are reduced to their corresponding alcohols in near-quantitative yields using sodium borohydride. core.ac.uk Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent that can be used to generate the primary alcohol with excellent diastereoselectivity. nih.gov
Table 2: Reduction of Bicyclo[2.1.1]hexane Carbonyl Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-phenylbicyclo[2.1.1]hexan-2-one | NaBH₄, MeOH | 1-phenylbicyclo[2.1.1]hexan-2-ol | Quantitative | rsc.org |
| 5-exo-substituted bicyclo[2.1.1]hexan-2-ones | NaBH₄, MeOH | (E)- and (Z)-5-exo-substituted bicyclo[2.1.1]hexan-2-ols | Near Quantitative | core.ac.uk |
The aldehyde group is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon bonds. Grignard reagents and organolithium compounds react with this compound to produce secondary alcohols. vulcanchem.com For instance, the addition of methylmagnesium bromide (MeMgBr) to a related bicyclic ketone has been demonstrated. rsc.org These secondary alcohols can be further oxidized to ketones or reduced to hydrocarbons. vulcanchem.com
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide a means to convert the aldehyde into an alkene. rsc.org For example, a Wittig reaction on a bicyclo[2.1.1]hexane-2-one derivative using a phosphonium (B103445) ylide yielded the corresponding exocyclic alkene. rsc.org This alkene can be further modified, for instance, through hydrogenation to the saturated analog. rsc.org
This compound can react with primary amines in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. libretexts.org The formation of imines is a common transformation in organic synthesis and is also prevalent in biological systems. libretexts.org
Reaction with secondary amines leads to the formation of enamines. libretexts.org In this case, after the initial addition and formation of an iminium ion, a proton is lost from an adjacent carbon atom, resulting in a C=C double bond with the nitrogen atom attached to one of the sp²-hybridized carbons. libretexts.org Both imines and enamines are versatile intermediates that can undergo further transformations. For example, imines can be reduced to secondary amines. masterorganicchemistry.com
Reactions and Functionalizations Involving the Bicyclo[2.1.1]hexane Core
Beyond the transformations of the aldehyde group, the bicyclo[2.1.1]hexane scaffold itself can be functionalized.
The functionalization of the bicyclo[2.1.1]hexane core, particularly at the bridgehead and adjacent positions, is an active area of research to expand the chemical space of these scaffolds. chemrxiv.org While direct C-H functionalization of the parent hydrocarbon can be challenging, strategies have been developed starting from functionalized precursors. For example, palladium-catalyzed C-H functionalization using a directing group has been employed to introduce aryl groups at the γ-position relative to a carboxylic acid directing group. nih.gov
Synthetic routes to 1,2-disubstituted bicyclo[2.1.1]hexanes have been developed, often involving intramolecular [2+2] cycloaddition reactions of appropriately substituted 1,5-dienes. rsc.orgresearchgate.netnih.gov These methods provide access to bicyclo[2.1.1]hexan-2-ones with a substituent at the C1 bridgehead position, which can then be further elaborated. nih.gov Another approach involves a samarium(II) iodide-mediated transannular pinacol (B44631) coupling followed by a pinacol rearrangement to furnish 1-substituted bicyclo[2.1.1]hexan-2-ones. acs.org These ketones serve as versatile intermediates for accessing a variety of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives. nih.gov
Exploration of Ring-Opening Reactions and Rearrangements
The synthesis and modification of the bicyclo[2.1.1]hexane core frequently involve rearrangement and ring-opening reactions. These transformations can be used to construct the bicyclic system itself or to elaborate it into other valuable structures.
A notable synthetic strategy involves a sequential transannular pinacol coupling and an acid-catalyzed pinacol rearrangement. acs.orgchemistryviews.org This two-step process converts cyclobutanedione derivatives into 1-substituted bicyclo[2.1.1]hexan-2-ones. chemistryviews.org The key steps are the SmI₂-mediated formation of a bicyclo[2.1.1]hexane-1,2-diol intermediate, followed by a rearrangement catalyzed by p-toluenesulfonic acid (p-TsOH) to yield the target ketone. chemistryviews.orgnih.gov The starting diones can be prepared from 3-oxocyclobutane-1-carboxylic acid, which is first converted to an aldehyde intermediate. acs.orgnih.gov
The ketone functionality on the bicyclo[2.1.1]hexane scaffold serves as a versatile point for further derivatization, including ring-expansion reactions. rsc.org For instance, a Baeyer–Villiger rearrangement of a 1-phenylbicyclo[2.1.1]hexan-2-one with meta-chloroperoxybenzoic acid (mCPBA) exclusively forms the corresponding lactone, expanding the ring system. rsc.orgchemrxiv.org Similarly, a Schmidt reaction using benzyl (B1604629) azide (B81097) under acidic conditions can be employed to access the analogous lactam, again with high regioselectivity. rsc.orgchemrxiv.org
Furthermore, the bicyclic core can undergo photo-induced ring-opening. Research has shown that bicyclic imine products derived from these systems can experience photo-induced ring-opening, which facilitates the epimerization of stereogenic centers within the molecule. researchgate.net
Stereoselective Transformations and Diastereomeric Control
The rigid, three-dimensional structure of the bicyclo[2.1.1]hexane system exerts significant stereochemical control over its reactions, allowing for a high degree of diastereoselectivity.
The carbonyl group in bicyclo[2.1.1]hexane ketones and aldehydes is a key site for such transformations. Nucleophilic additions typically occur from the less hindered, convex face of the bicyclic structure, often resulting in the formation of a single diastereomer. nih.gov This has been demonstrated in the reduction of a ketone with sodium borohydride (NaBH₄) and in the addition of organometallic reagents like phenylmagnesium bromide (PhMgBr), both of which yield single diastereomeric products. nih.gov The addition of trimethylsilyl (B98337) cyanide (TMS-CN) to the ketone also proceeds with high stereocontrol. rsc.org
The aldehyde group itself is a valuable functional handle. For example, 1-phenylthis compound can be synthesized and subsequently oxidized under Pinnick's conditions to the corresponding carboxylic acid, providing a handle for further diversification. rsc.orgresearchgate.net
High diastereoselectivity is also observed in C-H functionalization reactions directed by an auxiliary. The use of an 8-aminoisoquinoline (B1282671) (AQ) amide derivative of a bicyclo[2.1.1]hexane carboxylic acid directs palladium-catalyzed γ-arylation with high diastereomeric control (>20:1 dr), even when the starting material is a mixture of diastereomers. nih.gov This highlights the powerful directing effect of the auxiliary in overcoming the inherent reactivity of the substrate. nih.gov
| Reactant Type | Reagent(s) | Product Type | Observed Selectivity | Reference |
|---|---|---|---|---|
| Ketone | NaBH₄ | Secondary Alcohol | Single diastereomer | nih.gov |
| Ketone | PhMgBr | Tertiary Alcohol | Single diastereomer | nih.gov |
| Ketone | MeMgBr | Tertiary Alcohol | Single regioisomer/diastereomer | rsc.org |
| Amide (AQ-directing group) | Aryl Iodide, Pd-catalyst | γ-Arylated Amide | >20:1 dr | nih.gov |
| Ketone | mCPBA | Lactone (via Baeyer-Villiger) | Single regioisomer | rsc.orgchemrxiv.org |
| Ketone | Benzyl azide, H⁺ | Lactam (via Schmidt) | Single regioisomer | rsc.orgchemrxiv.org |
Catalyst-Controlled Chemoselectivity and Regiodivergence in Bicyclo[2.1.1]hexane Reactions
The synthesis of the bicyclo[2.1.1]hexane skeleton from highly strained precursors like bicyclo[1.1.0]butanes (BCBs) can be finely tuned by the choice of catalyst, enabling remarkable control over both chemoselectivity (what product is formed) and regioselectivity (where substituents are placed).
Catalyst-controlled chemodivergence allows for the selective synthesis of structurally different products from the same starting materials. researchgate.net A prominent example is the reaction of BCB amides with azadienes, which can be directed to form either bicyclo[2.1.1]hexanes or cyclobutenes by simply switching the metal catalyst. researchgate.netnih.gov
Cu(I) Catalysis : Using a copper(I) catalyst like Cu(CH₃CN)₄BF₄ promotes a formal cycloaddition pathway, efficiently yielding multifunctionalized bicyclo[2.1.1]hexanes. nih.gov
Au(I) Catalysis : In contrast, a gold(I) catalyst uniquely facilitates an addition-elimination pathway, which reverses the inherent chemoselectivity to selectively produce cyclobutenes. researchgate.netnih.gov
This divergent reactivity stems from the different coordination geometries favored by the metals. DFT calculations suggest that Cu(I) favors a linear two-coordinate complex that accelerates the intramolecular cyclization to the bicyclo[2.1.1]hexane, whereas Au(I) stabilizes key intermediates via a four-coordinate geometry, enabling an alternative pathway. nih.gov Other catalysts, such as Ni(OTf)₂, can lead to mixtures of both products, underscoring the precise control exerted by the Cu(I) and Au(I) systems. nih.gov
| Catalyst | Bicyclo[2.1.1]hexane Yield | Cyclobutene (B1205218) Yield | Outcome | Reference |
|---|---|---|---|---|
| Cu(CH₃CN)₄BF₄ (5 mol%) | 94% | - | Selective for Bicyclo[2.1.1]hexane | nih.gov |
| PPh₃AuCl/AgOTf (5 mol%) | - | 85% | Selective for Cyclobutene | nih.gov |
| Ni(OTf)₂ (10 mol%) | 52% | 13% | Mixture of products | nih.gov |
| Sc(OTf)₃ (10 mol%) | 47% | - | Low conversion to Bicyclo[2.1.1]hexane | nih.gov |
Similarly, photocatalysis enables catalyst-controlled regiodivergence in strain-release cycloadditions to form the bicyclo[2.1.1]hexane scaffold. documentsdelivered.comnih.gov By selecting the appropriate photocatalyst and additives, it is possible to synthesize two distinct regioisomers of the bicyclic product from common starting materials. nih.govacs.org The divergence is guided by an activating group, such as N-methylimidazole, on one of the reactants. acs.org The reaction mechanism can be switched between an energy transfer process and a photoreduction process depending on the catalytic system, leading to different regiochemical outcomes. acs.org For example, using an iridium-based photocatalyst in the absence of a Lewis acid can favor one regioisomer, while using the same photocatalyst in the presence of a Lewis acid like ZnI₂ can favor the alternative regioisomer. researchgate.net
Applications of Bicyclo 2.1.1 Hexane 2 Carbaldehyde in Advanced Organic Synthesis Research
Utilization as a Chiral Building Block in Complex Natural Product and Analogue Synthesis
The inherent chirality and conformational rigidity of the bicyclo[2.1.1]hexane framework make its derivatives, such as the 2-carbaldehyde, valuable chiral building blocks. This is particularly relevant in the total synthesis of complex natural products and their analogues, where precise control of stereochemistry is paramount. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of further complexity and the construction of intricate molecular targets.
While direct examples of the use of bicyclo[2.1.1]hexane-2-carbaldehyde in the total synthesis of specific natural products are still emerging in the literature, the principle is well-established with similar chiral building blocks. For instance, the synthesis of complex alkaloids and terpenoids often relies on the strategic incorporation of rigid, stereochemically defined fragments to guide the assembly of the final structure. The unique topology of the bicyclo[2.1.1]hexane system can enforce specific conformations in the target molecule, which can be crucial for its biological activity. Research in this area is active, with the expectation that this chiral aldehyde will find increasing application in the stereocontrolled synthesis of novel bioactive compounds. jst.go.jptdx.cat
Design and Synthesis of Novel Molecular Architectures Featuring the Bicyclo[2.1.1]hexane Scaffold
The bicyclo[2.1.1]hexane core provides a robust and predictable three-dimensional scaffold for the design and synthesis of novel molecular architectures. nih.govnih.govresearchgate.net The aldehyde group in this compound acts as a key functional group for elaboration, enabling chemists to append various substituents and build larger, more complex structures. This has led to the creation of molecules with unique shapes and properties that are not readily accessible through traditional synthetic routes.
Recent research has demonstrated the power of catalyst-controlled divergent synthesis to access different molecular scaffolds from a common precursor. nih.gov For example, the reaction of bicyclo[1.1.0]butane amides with azadienes can be selectively steered by either a copper(I) or a gold(I) catalyst to produce either bicyclo[2.1.1]hexanes or cyclobutenes, respectively. nih.gov This highlights the versatility of the bicyclo[2.1.1]hexane framework in accessing diverse chemical space.
Furthermore, the functionalization of the bicyclo[2.1.1]hexane scaffold is not limited to the bridgehead positions. nih.gov Photocatalytic cycloaddition reactions have been developed to provide access to bicyclo[2.1.1]hexanes with various substitution patterns, including on the bridge itself. nih.gov This opens up new avenues for molecular design, allowing for the creation of structures with exit vectors that are not possible with planar aromatic systems. nih.gov
The ability to synthesize these novel architectures has significant implications for various fields. In medicinal chemistry, these unique 3D structures can be used to probe new areas of chemical space in drug discovery programs. nih.govresearchgate.netrsc.org In materials science, the rigid nature of the bicyclo[2.1.1]hexane scaffold can be exploited to create new materials with tailored properties.
Role as a Synthetic Intermediate for the Development of Bioisosteres of Aromatic Systems
One of the most significant applications of bicyclo[2.1.1]hexane derivatives, including those derived from the 2-carbaldehyde, is in the development of bioisosteres for aromatic systems. jst.go.jptdx.catnih.govnih.govnih.govrsc.orgenamine.netresearchgate.netrsc.orgacs.orgrsc.orgmanchester.ac.ukcymitquimica.comacs.orgacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of flat, aromatic rings with three-dimensional, saturated scaffolds like bicyclo[2.1.1]hexane can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can result in novel intellectual property. researchgate.netenamine.net
Disubstituted bicyclo[2.1.1]hexanes have been identified as effective bioisosteric replacements for both ortho- and meta-substituted benzene (B151609) rings. researchgate.netenamine.netresearchgate.netrsc.orgchemrxiv.orgnih.gov The rigid bicyclic core mimics the spatial arrangement of the substituents on the aromatic ring, allowing the molecule to retain its biological activity. researchgate.netrsc.orgnih.gov For example, the incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of known fungicides resulted in saturated analogues with high antifungal activity. rsc.orgrsc.orgnih.gov
The synthesis of these bioisosteres often involves the use of bicyclo[2.1.1]hexane building blocks that can be readily functionalized. This compound, with its reactive aldehyde group, is a prime candidate for such synthetic strategies. The aldehyde can be converted into a wide range of other functional groups, allowing for the facile incorporation of the bicyclo[2.1.1]hexane scaffold into a variety of drug candidates.
| Bioisosteric Replacement | Corresponding Aromatic System | Key Synthetic Strategies | Reference |
| 1,2-Disubstituted Bicyclo[2.1.1]hexane | ortho-Substituted Benzene | Intramolecular [2+2] photocycloaddition, Functionalization of bicyclo[1.1.0]butanes | researchgate.netrsc.orgrsc.orgnih.gov |
| 1,5-Disubstituted Bicyclo[2.1.1]hexane | ortho-Substituted Benzene | Lewis acid-catalyzed [2+2] photocycloaddition | researchgate.netchemrxiv.org |
| Polysubstituted Bicyclo[2.1.1]hexane | Polysubstituted Benzene | Photocatalytic cycloaddition of 1,5-hexadienes | nih.gov |
| 2-Oxabicyclo[2.1.1]hexane | ortho- and meta-Substituted Benzene | Iodocyclization reaction | researchgate.net |
Exploration of Bicyclo[2.1.1]hexane-Derived Scaffolds in Materials Science and Polymer Chemistry
The unique structural and physical properties of the bicyclo[2.1.1]hexane scaffold are also being explored in the fields of materials science and polymer chemistry. The rigidity and defined geometry of this bicyclic system can be harnessed to create polymers and materials with novel characteristics.
While research in this area is still in its early stages, the potential applications are significant. For instance, the incorporation of bicyclo[2.1.1]hexane units into polymer backbones could lead to materials with enhanced thermal stability, specific mechanical properties, or tailored optical characteristics. The aldehyde functionality of this compound provides a convenient point of attachment for polymerization or for grafting onto existing polymer chains.
Furthermore, the use of bicyclo[2.1.1]hexane derivatives as building blocks for self-assembling materials is another promising avenue of research. The well-defined shape and potential for directional interactions could enable the formation of highly ordered supramolecular structures. While direct studies involving this compound in these specific applications are not yet widely reported, the foundational chemistry and the known properties of the bicyclo[2.1.1]hexane core suggest a fertile ground for future discoveries in materials science.
Future Directions and Emerging Research Avenues in Bicyclo 2.1.1 Hexane 2 Carbaldehyde Chemistry
Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of bicyclo[2.1.1]hexanes often relies on cycloaddition reactions, and the development of novel catalytic systems is crucial for improving efficiency and controlling stereochemistry. nih.govresearchgate.net Recent breakthroughs have demonstrated the power of catalyst control in directing reaction pathways to selectively form desired products. researchgate.netnih.gov
A notable advancement is the use of catalyst-controlled chemodivergent synthesis. For instance, researchers have successfully employed a Cu(I)/Au(I) catalytic system to direct the reaction of bicyclo[1.1.0]butane amides with azadienes to yield either bicyclo[2.1.1]hexanes or cyclobutenes with high selectivity. researchgate.netnih.gov The choice of catalyst dictates the reaction mechanism, with Cu(I) promoting a formal cycloaddition to give the bicyclo[2.1.1]hexane, while Au(I) facilitates an addition-elimination pathway to the cyclobutene (B1205218). researchgate.netnih.gov
Lewis acid catalysis has also emerged as a powerful tool. rsc.orgsustech.edu.cn Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the (3+2) annulation of bicyclo[1.1.0]butanes with ynamides, providing access to functionalized 2-amino-bicyclo[2.1.1]hexenes. rsc.org Furthermore, enantioselective catalytic strategies are being developed to produce enantioenriched bicyclo[2.1.1]hexane derivatives, which is critical for their application in medicinal chemistry where stereochemistry often dictates biological activity. chemrxiv.org
Table 1: Comparison of Catalytic Systems for Bicyclo[2.1.1]hexane Synthesis
| Catalyst System | Reactants | Product | Key Advantage |
| Cu(I) | Bicyclo[1.1.0]butane amides and azadienes | Bicyclo[2.1.1]hexanes | High efficiency and chemoselectivity for cycloaddition. researchgate.netnih.gov |
| Au(I) | Bicyclo[1.1.0]butane amides and azadienes | Cyclobutenes | Unique facilitation of an addition-elimination pathway. researchgate.netnih.gov |
| Sc(OTf)₃ | Bicyclo[1.1.0]butanes and ynamides | 2-Amino-bicyclo[2.1.1]hexenes | Facile synthesis under mild conditions. rsc.org |
| Lewis Acid (with chiral ligands) | α,β-unsaturated acyl pyrazoles | Enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes | Enantioselective synthesis of bioisosteres. chemrxiv.org |
High-Throughput Synthesis and Screening of Bicyclo[2.1.1]hexane-2-carbaldehyde Libraries
To accelerate the discovery of new drug candidates and materials, high-throughput synthesis and screening methods are becoming indispensable. The modular nature of many synthetic routes to bicyclo[2.1.1]hexanes lends itself well to the creation of diverse compound libraries. bohrium.comresearchgate.net By systematically varying the substituents on the bicyclic core, researchers can rapidly generate a multitude of derivatives for biological evaluation.
The development of robust and scalable synthetic methods is a prerequisite for building these libraries. nih.govnuph.edu.ua For example, photocatalytic cycloadditions have been developed to provide unified access to bicyclo[2.1.1]hexanes with numerous distinct substitution patterns. bohrium.com These methods allow for the preparation of structures that can act as bioisosteres for ortho-, meta-, and polysubstituted benzene (B151609) rings. bohrium.com The ability to generate libraries of these compounds is crucial for exploring structure-activity relationships and identifying molecules with improved physicochemical and biological properties. rsc.org
Integration with Flow Chemistry and Automated Synthetic Platforms for Scaled Production
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. chemh.comneuroquantology.com These benefits are particularly relevant for the synthesis of strained ring systems like bicyclo[2.1.1]hexanes, where reactions can be energetic and require careful management. nih.govresearchgate.net
The integration of flow chemistry with automated synthetic platforms can streamline the production of this compound and its derivatives. Continuous flow reactors can be used to safely and efficiently perform key synthetic steps, such as cycloadditions and functional group manipulations. nih.govacs.org Automation can further enhance efficiency and reproducibility, enabling the on-demand synthesis of specific compounds or the rapid production of compound libraries for screening. neuroquantology.com This technology is poised to play a crucial role in making these valuable building blocks more accessible for research and development. chemh.com
Advanced Computational Design and Predictive Modeling for Novel this compound Derivatives
Computational chemistry and predictive modeling are increasingly being used to guide the design of new molecules with desired properties. umich.edu These tools can be employed to predict the three-dimensional structure, electronic properties, and potential biological activity of novel this compound derivatives before they are synthesized in the lab.
For instance, density functional theory (DFT) calculations have been used to elucidate the mechanisms of catalytic reactions involved in bicyclo[2.1.1]hexane synthesis, providing insights that can be used to optimize reaction conditions and catalyst design. researchgate.netnih.gov Molecular modeling can be used to compare the shape and electrostatic potential of bicyclo[2.1.1]hexane derivatives with those of the aromatic compounds they are designed to mimic, helping to rationalize their biological activity. acs.org As computational methods become more powerful and accurate, they will play an increasingly important role in the rational design of new bicyclo[2.1.1]hexane-based compounds. acs.org
Exploration of Uncharted Chemical Space and Structure-Activity Relationships through Bicyclo[2.1.1]hexane Scaffolds
The unique three-dimensional geometry of the bicyclo[2.1.1]hexane scaffold allows for the exploration of chemical space that is inaccessible with traditional flat, aromatic systems. researchgate.netbohrium.comchemrxiv.org This opens up new opportunities for the design of molecules with novel biological activities and improved drug-like properties. unife.it
A key area of future research will be the systematic exploration of structure-activity relationships (SAR) for various classes of bicyclo[2.1.1]hexane derivatives. By synthesizing and testing a wide range of compounds with different substitution patterns, researchers can gain a deeper understanding of how the three-dimensional arrangement of functional groups influences biological activity. researchgate.netacs.org This knowledge will be invaluable for the design of next-generation drugs and other functional molecules. The development of synthetic methods to access previously inaccessible substitution patterns on the bicyclo[2.1.1]hexane core will be critical for expanding these SAR studies. bohrium.comnih.govacs.org
Q & A
Q. What are the primary synthetic strategies for bicyclo[2.1.1]hexane-2-carbaldehyde?
Bicyclo[2.1.1]hexane scaffolds are typically synthesized via photocatalytic cycloadditions or strain-release [2π+2σ] reactions. For example:
- Photocatalytic [2+2] cycloadditions using bicyclo[1.1.0]butanes (BCBs) and alkenes under blue light (450 nm) with Ir(ppy)₃ as a sensitizer yield polysubstituted bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
- Strain-release cycloadditions involve BCB radical cations generated via single-electron oxidation, reacting with alkenes to form bicyclo[2.1.1]hexanes with functional handles for further derivatization (e.g., ester groups that can be oxidized to aldehydes) .
- Post-synthetic modifications, such as RuCl3/NaIO4-mediated oxidation of phenyl groups or saponification of esters , enable introduction of carboxylic acids or aldehydes .
Q. How is bicyclo[2.1.1]hexane validated as a bioisostere for ortho-substituted benzenes?
Validation involves geometric, physicochemical, and biological comparisons :
- Geometric parameters (distance d, angle θ) are measured via X-ray crystallography. For example, 1,2-disubstituted bicyclo[2.1.1]hexanes show d = 3.05–3.19 Å vs. 3.04–3.10 Å in ortho-benzenes, confirming structural mimicry .
- Physicochemical profiling includes solubility assays (e.g., 3x improvement in water solubility for conivaptan analogs) and logD/cLogP measurements to assess lipophilicity changes .
- Biological validation uses antifungal activity assays (e.g., bicyclohexane analogs of boscalid retain activity despite reduced lipophilicity) .
Q. What characterization techniques are critical for bicyclo[2.1.1]hexane derivatives?
- X-ray crystallography confirms stereochemistry and substitution patterns (e.g., 1,2-disubstituted cores exist as single diastereomers) .
- NMR spectroscopy resolves bridgehead proton splitting patterns (e.g., ABX systems in 1,2-disubstituted derivatives) .
- HPLC-MS monitors purity post-distillation or crystallization, critical for bioactive compound testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic stability data for bicyclo[2.1.1]hexane bioisosteres?
Conflicting metabolic stability outcomes (e.g., increased stability in conivaptan analogs vs. decreases in lomitapide derivatives) require:
- Enzyme-specific profiling : Test cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidation sites, as seen in fluorinated bicyclohexanes with improved stability .
- In silico modeling : Use MD simulations to predict metabolic pathways based on scaffold rigidity and substituent accessibility .
Q. What mechanistic insights guide the design of photocatalytic [2π+2σ] cycloadditions?
Key steps include:
- Energy transfer : Ir(ppy)₃ sensitizers excite alkenes to triplet states, enabling diradical recombination with BCBs .
- Regioselectivity control : Electron-deficient alkenes favor bridge-substituted products, while electron-rich systems yield bridgehead derivatives .
- Radical stabilization : Polar solvents (e.g., MeCN) stabilize BCB radical cations, enhancing reaction efficiency .
Q. How can divergent substitution patterns be achieved in bicyclo[2.1.1]hexane synthesis?
Modular strategies include:
- Pre-functionalized BCBs : BCBs with halides or esters enable post-cycloaddition cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Photoredox catalysis : Adjusting alkene substituents (e.g., styrenes vs. enones) directs cycloaddition regiochemistry to meta-, para-, or ortho-like patterns .
- Late-stage diversification : Oxidative cleavage of bicyclohexane-borne olefins introduces aldehydes or ketones .
Methodological Considerations for Experimental Design
Key Data Contradictions and Resolutions
- Lipophilicity vs. Activity : Bicyclohexanes reduce cLogP by 0.7–1.2 units but retain bioactivity via improved solubility and conformational rigidity. Resolution: Balance logD adjustments with scaffold rigidity .
- Substitution Limitations : Bridgehead-functionalized derivatives remain synthetically challenging. Resolution: Use BCBs with pre-installed functional groups (e.g., esters) for late-stage derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
